

An In-Depth Technical Guide to (3,5-Di-tert-butylphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Di-tert-butylbenzyl Alcohol*

Cat. No.: *B1590520*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and Potential

(3,5-Di-tert-butylphenyl)methanol, a sterically hindered aromatic alcohol, serves as a valuable building block in synthetic organic chemistry. Its unique structural feature, the 3,5-di-tert-butylphenyl moiety, imparts significant lipophilicity and steric bulk, properties that are highly sought after in the design of novel organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl groups can enhance the biological activity of a compound by increasing its solubility in organic media and providing steric shielding to protect sensitive functional groups from unwanted reactions. This guide offers a comprehensive overview of its synthesis, characterization, and applications, providing a critical resource for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number: 77387-57-6

Molecular Formula: $C_{15}H_{24}O$

IUPAC Name: (3,5-di-tert-butylphenyl)methanol

This compound is a white to off-white crystalline solid under standard conditions. The two bulky tert-butyl groups positioned meta to the hydroxymethyl group create a unique steric and electronic environment, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of (3,5-Di-tert-butylphenyl)methanol

Property	Value	Source(s)
CAS Number	77387-57-6	[1]
Molecular Weight	220.35 g/mol	[2]
Appearance	White to Almost white powder to crystal	
Melting Point	59.0 to 63.0 °C	
Boiling Point	Data not available	
Solubility	Soluble in organic solvents such as THF, EtOAc, and CH ₂ Cl ₂ .	
InChI Key	VHYHRNYPVNFGNR- UHFFFAOYSA-N	[2]
SMILES	CC(C) (C)C1=CC(=CC(=C1)CO)C(C) (C)C	[2]

Section 2: Synthesis Protocol: A Self-Validating System

The synthesis of (3,5-di-tert-butylphenyl)methanol is most effectively and commonly achieved through the reduction of a suitable carbonyl precursor, such as the corresponding carboxylic acid or aldehyde. The choice of reducing agent is critical and depends on the starting material. For the reduction of a carboxylic acid, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.

Causality Behind Experimental Choices

The selection of lithium aluminum hydride (LiAlH_4) in a non-protic solvent like tetrahydrofuran (THF) is a deliberate choice rooted in fundamental reactivity principles. Carboxylic acids are relatively unreactive towards milder reducing agents. LiAlH_4 is a potent source of hydride ions (H^-) and is capable of reducing the carboxylic acid functionality directly to the primary alcohol in high yield. THF is an ideal solvent as it is aprotic, preventing premature quenching of the highly reactive LiAlH_4 , and it effectively solvates the lithium cation. The reaction is initially conducted at a reduced temperature ($0\text{ }^\circ\text{C}$) to control the initial exothermic reaction upon addition of the carboxylic acid to the LiAlH_4 suspension. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

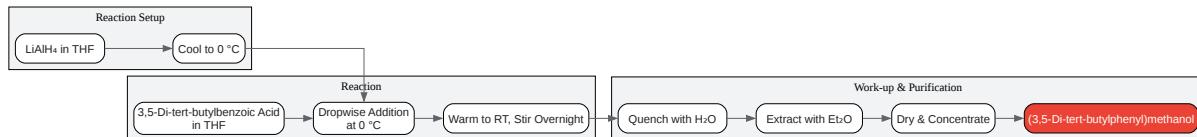
Detailed Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzoic Acid

This protocol is adapted from established procedures for the reduction of carboxylic acids.[\[3\]](#)

Materials:

- 3,5-Di-tert-butylbenzoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether (Et_2O)
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:


- Dry round-bottom flask
- Magnetic stirrer and stir bar

- Argon or Nitrogen inlet for inert atmosphere
- Syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (455 mg, 12 mmol) and placed under an inert atmosphere of argon or nitrogen. Anhydrous THF (30 mL) is added to suspend the LiAlH₄, and the mixture is cooled to 0 °C in an ice bath.[3]
- Addition of Starting Material: In a separate flask, dissolve 3,5-di-tert-butylbenzoic acid (1.4 g, 6 mmol) in anhydrous THF (30 mL). This solution is then added dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.[3]
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of deionized water. The resulting mixture is then poured into a separatory funnel containing a 1:1 mixture of diethyl ether and a saturated aqueous solution of Rochelle's salt (200 mL).[3]
- Extraction and Purification: The aqueous layer is extracted three times with diethyl ether (3 x 50 mL). The combined organic layers are then washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[3]
- Final Product: This procedure typically yields the desired (3,5-di-tert-butylphenyl)methanol as a white crystalline solid (1.27 g, 96% yield) with sufficient purity that further purification is often not necessary.[3]

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

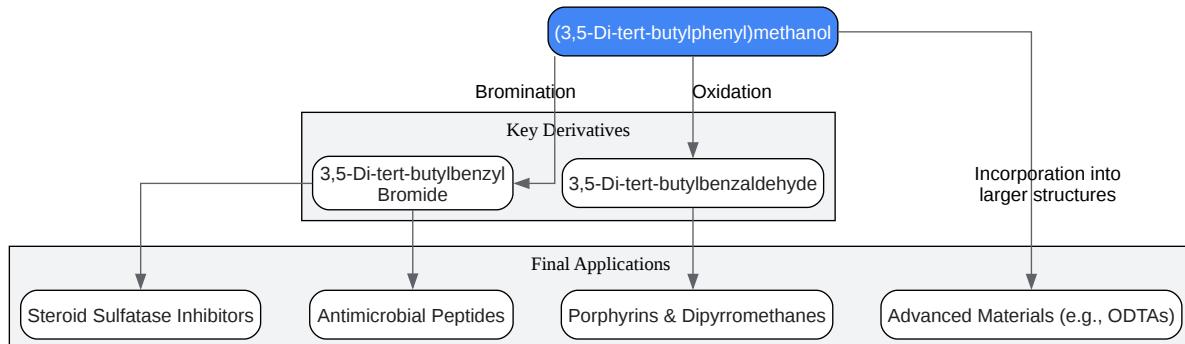
Caption: Workflow for the synthesis of (3,5-di-tert-butylphenyl)methanol.

Section 3: Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (3,5-di-tert-butylphenyl)methanol is achieved through standard spectroscopic techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum provides characteristic signals that confirm the presence of all protons in the molecule. The spectrum would be expected to show a singlet for the 18 protons of the two tert-butyl groups, signals for the aromatic protons, and a signal for the benzylic methylene protons, as well as a signal for the hydroxyl proton.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons and the methyl carbons of the tert-butyl groups, the aromatic carbons, and the benzylic carbon.
- **IR (Infrared) Spectroscopy:** The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.

- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (220.35 g/mol), along with characteristic fragmentation patterns.[2]


Section 4: Applications in Research and Drug Development

The (3,5-di-tert-butylphenyl)methanol moiety is a key structural component in the development of various biologically active molecules and advanced materials. The steric bulk provided by the tert-butyl groups can be exploited to control molecular conformation, prevent unwanted aggregation, and enhance stability.

While direct applications of the alcohol are often as an intermediate, its derivatives have shown significant utility:

- Precursor to Biologically Active Molecules: The corresponding bromide, 3,5-di-tert-butylbenzyl bromide, which can be synthesized from the alcohol, is a reactant in the synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.[4] This highlights the role of (3,5-di-tert-butylphenyl)methanol as a crucial starting material for accessing these more complex and biologically relevant compounds.
- Building Block for Advanced Materials: The 3,5-di-tert-butylphenyl group is used in the synthesis of kinetically stabilized octadehydrobisthieno[5]annulene (ODTA) derivatives, which are of interest in materials science.[6] The steric hindrance of the di-tert-butylphenyl groups is critical for the successful isolation and characterization of these strained molecular architectures.
- Intermediate in Organic Synthesis: The aldehyde precursor, 3,5-di-tert-butylbenzaldehyde, is used in the synthesis of porphyrins and dipyrromethanes, which are important classes of compounds in coordination chemistry and materials science.[7] The alcohol can be readily oxidized to this aldehyde, demonstrating its utility as a stable precursor.

Diagram 2: Application Pathways

[Click to download full resolution via product page](#)

Caption: Synthetic utility of (3,5-di-tert-butylphenyl)methanol.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3,5-di-tert-butylphenyl)methanol.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3,5-Di-tert-butylphenyl)methanol is a versatile and valuable building block for organic synthesis. Its straightforward preparation, coupled with the unique steric and electronic properties conferred by the 3,5-di-tert-butylphenyl group, makes it an important intermediate in the synthesis of a range of target molecules, from potential therapeutic agents to advanced materials. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dibromoquinone-4-chloroimide - CAS - 537-45-1 | Axios Research [axios-research.com]
- 2. (3,5-Di-tert-butylphenyl)methanol | C15H24O | CID 12660843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (3,5-Di-tert-butylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590520#3-5-di-tert-butylbenzyl-alcohol-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com